molecular formula C12H10ClN3S B2748743 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile CAS No. 866009-33-8

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile

Cat. No. B2748743
M. Wt: 263.74
InChI Key: BOLGJEONPMUAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile (CIP), also known as 4-Isothiazolecarbonitrile, is a novel compound used in various scientific research applications. CIP has been widely studied due to its unique properties, including its ability to act as a potent agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of a variety of physiological processes. CIP is also known for its ability to act as a competitive inhibitor of the enzyme glutathione-S-transferase (GST). In addition, CIP has been studied for its potential use as an antidepressant, antipsychotic, and anti-inflammatory agent.

Scientific Research Applications

Reaction Mechanisms and Derivative Synthesis

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile, as part of isothiazole derivatives, plays a significant role in various organic synthesis reactions. Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to the formation of 3-amino-substituted derivatives. This study highlights the versatility of isothiazole derivatives in synthesizing amino-substituted products, with specific conditions leading to the cleavage or retention of the isothiazole ring depending on the nucleophilicity of the dialkylamine used (Kalogirou & Koutentis, 2014).

Structural and Optical Properties

The investigation into the structural and optical properties of isothiazole derivatives, including those similar to 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile, reveals their potential in the development of novel electronic and optical materials. Ali et al. (2022) conducted a study on 1,4-Bis(p-tolylamino)-6,7-dichloroanthraquinone derivatives, showcasing the importance of electron-donating groups in lowering the optical band gap and enhancing the absorption in the UV–VIS region. These properties suggest the applicability of such derivatives in solar cell technology and optoelectronic applications (Ali et al., 2022).

properties

IUPAC Name

3-chloro-5-(2-phenylethylamino)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c13-11-10(8-14)12(17-16-11)15-7-6-9-4-2-1-3-5-9/h1-5,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLGJEONPMUAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile

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